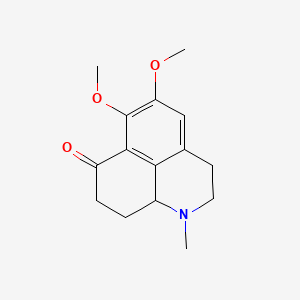
2-Iodo-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two pyridine rings fused together
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,6-naphthyridine typically involves the iodination of 1,6-naphthyridine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-Iodo-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, such as Grignard reagents or organozinc compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Catalysts like palladium or nickel complexes.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
科学的研究の応用
2-Iodo-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in anticancer, antimicrobial, and antiviral activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Iodo-1,6-naphthyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, in anticancer research, the compound may inhibit specific enzymes involved in cell proliferation.
類似化合物との比較
1,6-Naphthyridine: The parent compound without the iodine substitution.
2-Chloro-1,6-naphthyridine: A similar compound with a chlorine atom instead of iodine.
2-Bromo-1,6-naphthyridine: A bromine-substituted analog.
Uniqueness: 2-Iodo-1,6-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C8H5IN2 |
|---|---|
分子量 |
256.04 g/mol |
IUPAC名 |
2-iodo-1,6-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H |
InChIキー |
BFMVYMAHJFMHBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C=NC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


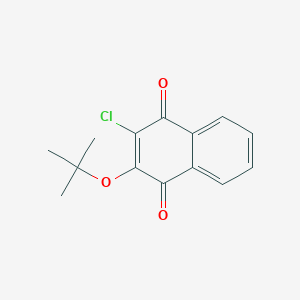


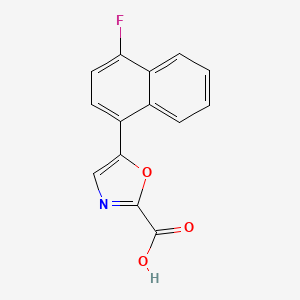
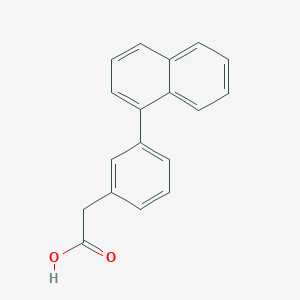

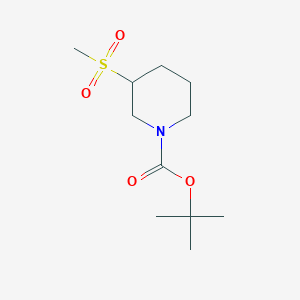


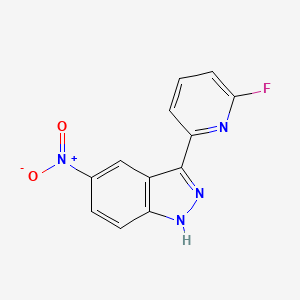

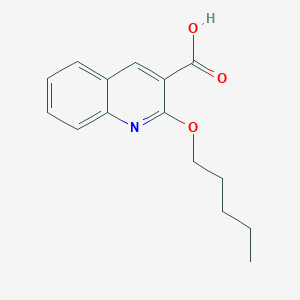
![Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856744.png)
